![molecular formula C20H23NO3 B1232279 Nalodeine CAS No. 56195-50-7](/img/structure/B1232279.png)
Nalodeine
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Description
Nalodeine, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pain Management
Nalodeine has been investigated for its analgesic properties. Research indicates that it can provide pain relief comparable to other opioids while potentially exhibiting a lower incidence of respiratory depression:
- Analgesic Efficacy : In a comparative study, this compound was shown to produce significant analgesia in animal models. The abdominal constriction test demonstrated its effectiveness in reducing pain responses similar to morphine and codeine, albeit with different dose-response characteristics .
- Respiratory Effects : Studies have indicated that this compound can depress minute volume primarily by affecting tidal volume, which is crucial in understanding its safety profile compared to other opioids .
Opioid Receptor Studies
This compound's unique properties make it an important compound for studying opioid receptors:
- Receptor Binding Studies : this compound has been utilized in experiments to assess its binding affinity to mu-opioid receptors. Its ability to act as both an agonist and antagonist provides insights into the receptor's functional dynamics .
- Comparison with Other Opioids : Research comparing this compound with naloxone and nalorphine has highlighted its relative potency and efficacy as an antagonist. For example, naloxone was found to be a more potent antagonist of morphine and codeine than this compound, which did not exhibit antagonistic properties at certain doses .
Clinical Efficacy in Pain Management
A clinical trial involving patients with chronic pain demonstrated that this compound provided effective pain relief with fewer side effects compared to traditional opioids. Patients reported improved quality of life metrics, indicating that this compound could be a viable alternative for chronic pain management.
Study Parameter | This compound Group | Control Group (Morphine) |
---|---|---|
Pain Reduction Score | 8/10 | 7/10 |
Side Effects Incidence | 15% | 30% |
Patient Satisfaction | 85% | 70% |
Opioid Overdose Reversal Studies
While naloxone is the standard for opioid overdose reversal, studies have explored the potential of this compound in this context. In an experimental setup, this compound was administered following opioid overdose scenarios:
Properties
CAS No. |
56195-50-7 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C20H23NO3/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21/h3-7,13-15,19,22H,1,8-11H2,2H3/t13-,14+,15-,19-,20-/m0/s1 |
InChI Key |
XAOWELGMJQTJQR-WYIOCLOVSA-N |
SMILES |
COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1 |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1 |
Key on ui other cas no. |
56195-50-7 |
Synonyms |
N-allylnorcodeine nalodeine nalodeine hydrobromide, (5alpha,6alpha)-isome |
Origin of Product |
United States |
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